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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo mouse model studies
conducted on DDD100097, a potent inhibitor of Trypanosoma brucei N-myristoyltransferase
(NMT). The following sections detail the experimental protocols, quantitative efficacy data, and
the underlying mechanism of action, offering valuable insights for researchers engaged in the
development of novel therapeutics for Human African Trypanosomiasis (HAT).

Introduction

DDD100097 is a pyrazole sulfonamide-based inhibitor of N-myristoyltransferase, an enzyme
essential for the viability of Trypanosoma brucei, the causative agent of HAT. Developed as a
lead compound with improved central nervous system (CNS) penetration, DDD100097 has
been evaluated in a stage 2 (meningoencephalitic) mouse model of HAT, which is
characterized by parasite invasion of the CNS. These studies are critical for assessing the
potential of DDD100097 to treat the more advanced and fatal stage of the disease.

Mechanism of Action: Inhibition of N-
Myristoyltransferase

DDD100097 exerts its trypanocidal activity by inhibiting N-myristoyltransferase (NMT). NMT is
a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated
fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known
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as N-myristoylation, is vital for protein trafficking, signal transduction, and membrane
anchoring. In Trypanosoma brucei, the inhibition of NMT leads to the disruption of essential

cellular processes, resulting in parasite death.[1]
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Figure 1: Mechanism of action of DDD100097 in Trypanosoma brucei.

In Vivo Efficacy Studies in a Stage 2 HAT Mouse
Model

DDD100097 was evaluated in a well-established stage 2 mouse model of HAT, which utilizes
the Trypanosoma brucei brucei GVR35 strain, known to reliably cause CNS infection.
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Experimental Protocol

A detailed protocol for the stage 2 HAT mouse model is provided below, based on the
methodologies described in the primary literature.[2][3]

1. Animal Model:

e Species: Mouse

e Strain: NMRI

e Supplier: Harlan, UK

e Housing: Maintained under standard temperature and lighting conditions with ad libitum
access to food and water.[3]

2. Parasite Strain:

e Trypanosoma brucei brucei GVR35: A strain that consistently establishes a late-stage,
meningoencephalitic infection in mice.

3. Infection Procedure:

e Mice are infected intraperitoneally (i.p.) with 1 x 104 bloodstream forms of T. b. brucei
GVR35.

4. Drug Administration:
e Compound: DDD100097 (formulated for oral administration).

o Dosing: Treatment is initiated at a late stage of infection when parasites have infiltrated the
CNS. A continuous dosing regimen of 100 mg/kg administered orally twice daily (b.i.d.) for 5
days was tested.[2][3] Another pulsed dosing regimen was also evaluated.[3]

5. Efficacy Assessment:
e Primary Endpoint: Survival of the infected mice.

e Monitoring: Mice are monitored daily for clinical signs of disease and mortality.
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» Data Analysis: Efficacy is typically represented by Kaplan-Meier survival curves.
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Figure 2: Experimental workflow for the in vivo efficacy study of DDD100097.

Quantitative Data Summary

The in vivo efficacy of DDD100097 in the stage 2 HAT mouse model is summarized in the table
below. The data is extracted from the Kaplan-Meier survival curves presented in Brand et al.,
2014.[3]

Survival at Day

Treatment Dose (mgl/kg, Duration Median o R
ost-
Group p.o., b.i.d.) (days) Survival (days) .
Infection (%)
Vehicle Control - - ~30 0
DDD100097
) 100 5 ~45 0
(continuous)
DDD100097
100 5 ~40 0
(pulsed)

Note: The study demonstrated "partial efficacy,” as evidenced by a significant increase in the
median survival time of the treated groups compared to the vehicle control. However, complete
cures were not achieved at the tested dose, which was the maximum tolerated dose (MTD).[2]
[3] Toxicity was observed in some infected mice at this dose regimen.[3]

Pharmacokinetic Properties

The pharmacokinetic profile of DDD100097, particularly its ability to cross the blood-brain
barrier, is a critical determinant of its efficacy in stage 2 HAT.
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Parameter Value Species Reference

Brain:Blood Ratio 1.3 Mouse [2]

Microsomal Stability

) 3.1 mL/min/g Mouse [2]
(Cl)

The improved brain-to-blood ratio of DDD100097 compared to its predecessor, DDD85646
(brain:blood ratio <0.1), highlights the successful optimization for CNS penetration.[2]

Discussion and Future Directions

The in vivo studies of DDD100097 in a stage 2 HAT mouse model demonstrate that NMT
inhibitors with CNS penetrating properties can extend survival in this challenging disease
model. The partial efficacy observed underscores the need for further optimization to improve
the therapeutic window, enhancing efficacy while minimizing toxicity. Future research could
focus on developing analogues of DDD100097 with improved safety profiles and
pharmacokinetic properties to achieve curative efficacy in stage 2 HAT. The experimental
protocols and data presented herein provide a solid foundation for the continued development
of NMT inhibitors as a promising new class of drugs for the treatment of Human African
Trypanosomiasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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